molecular formula C11H19N3O B8303030 2-azetidin-3-yloctahydro-6H-pyrido[1,2-a]pyrazin-6-one

2-azetidin-3-yloctahydro-6H-pyrido[1,2-a]pyrazin-6-one

Cat. No. B8303030
M. Wt: 209.29 g/mol
InChI Key: CQRMZIKIPUEEFN-UHFFFAOYSA-N
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Patent
US08288370B2

Procedure details

(+)-(2-[1-(Diphenylmethyl)azetidin-3-yl]octahydro-6H-pyrido[1,2-a]pyrazin-6-one (138 mg, 0.37 mmol) and ammonium formate (70 mg, 1.1 mmol) were dissolved in ethanol (3 mL). Palladium hydroxide on carbon (52 mg) was added and the reaction mixture was heated to 120° C. for 2 min using microwave single node heating. The catalyst was filtered off and the solvent was removed by evaporation. There was obtained 77 mg (100%) of the title compound. LCMS: m/z 210 (M+1)+.
Name
2-[1-(Diphenylmethyl)azetidin-3-yl]octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]4[C:18](=[O:22])[CH2:19][CH2:20][CH2:21][CH:14]4[CH2:13]3)[CH2:9]2)C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[OH-].[OH-].[Pd+2]>[NH:8]1[CH2:9][CH:10]([N:12]2[CH2:17][CH2:16][N:15]3[C:18](=[O:22])[CH2:19][CH2:20][CH2:21][CH:14]3[CH2:13]2)[CH2:11]1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-[1-(Diphenylmethyl)azetidin-3-yl]octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Quantity
138 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CC2N(CC1)C(CCC2)=O)C2=CC=CC=C2
Name
Quantity
70 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
52 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)N1CC2N(CC1)C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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